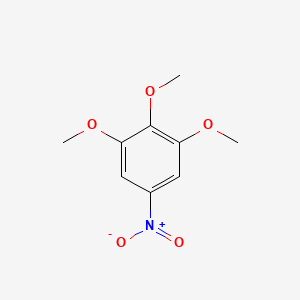

1,2,3-Trimethoxy-5-nitrobenzene

Overview

Description

1,2,3-Trimethoxy-5-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO5 and its molecular weight is 213.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43302. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The mode of action of 1,2,3-Trimethoxy-5-nitrobenzene involves a reaction with nitric acid, catalyzed by NO+. This reaction occurs under conditions where reactions with either acid alone are negligibly slow . The reaction follows an electron-transfer mechanism consistent with NO+ catalysis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of nitric acid and NO+ significantly enhances its reactivity . Additionally, the compound should be stored in a cool, dry, well-ventilated place, away from fire and high temperatures .

Biochemical Analysis

Cellular Effects

Nitrobenzene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known that nitrobenzene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

Biological Activity

1,2,3-Trimethoxy-5-nitrobenzene (CAS No. 6307-90-0) is an organic compound characterized by its unique chemical structure, which includes three methoxy groups and one nitro group attached to a benzene ring. Its molecular formula is C₉H₁₁N₁O₅, with a molecular weight of approximately 213.19 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The mode of action for this compound involves its reactivity under specific conditions. It is known to react with nitric acid catalyzed by NO+, enhancing its reactivity significantly. This reaction pathway suggests that the compound can produce reactive intermediates that may interact with biological macromolecules such as proteins and DNA .

Biochemical Analysis

Research indicates that nitrobenzene derivatives can influence cellular functions through several mechanisms:

- Cell Signaling Pathways: These compounds may affect gene expression and cellular metabolism.

- Molecular Interactions: Nitro compounds can bind with biomolecules, leading to enzyme inhibition or activation.

- Toxicity Mechanisms: The reduction of nitro groups can generate toxic intermediates that damage cellular components .

Biological Activity

This compound exhibits a range of biological activities that are being explored in various studies:

- Antimicrobial Properties: Nitro compounds are often utilized as antimicrobial agents due to their ability to produce toxic intermediates upon reduction. This mechanism leads to DNA damage and cell death in microorganisms .

- Antineoplastic Activity: Preliminary studies suggest that this compound may exhibit antitumor properties. Its structural analogs have shown effectiveness against various cancer cell lines .

- Enzyme Inhibition: It has been reported that derivatives of nitro compounds can inhibit enzymes like iNOS and COX-2, which are involved in inflammatory processes .

Study on Antineoplastic Activity

A study evaluated the cytotoxic effects of various nitro compounds, including this compound, against human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| 5-Nitroimidazole | 12 | HeLa (Cervical Cancer) |

| Isoniazid | 10 | A549 (Lung Cancer) |

Antimicrobial Study

In another study focusing on antimicrobial activity, the compound was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound possesses significant antimicrobial properties comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1,2,3-trimethoxy-5-nitrobenzene, and how can purity be maximized?

The synthesis involves nitration of a trimethoxybenzene precursor (e.g., 1,2,3-trimethoxybenzene) using concentrated nitric acid (70%) in acetic acid at 40°C. Key variables include reaction time (120 minutes post-addition) and stoichiometric control to avoid over-nitration. Recrystallization from methanol is critical for purity, yielding ~66% of the nitro product . Purity assessment should combine HPLC (for nitro-group quantification) and (to confirm substitution patterns and absence of by-products) .

Q. How can researchers validate the identity of this compound using spectroscopic methods?

- FTIR : Confirm nitro-group absorption bands (~1520 cm for asymmetric stretching, ~1350 cm symmetric stretching).

- : Aromatic protons exhibit distinct splitting patterns due to substituent positions (e.g., singlet for symmetry-equivalent protons).

- GC-MS : Monitor molecular ion peaks (e.g., m/z 243 for [M]).

Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What analytical standards or reference materials are available for this compound?

this compound is cataloged in spectral libraries (e.g., SDBS Library KBr) and analytical standard databases. Use certified reference materials (CRMs) for quantitative NMR or chromatographic calibration, ensuring traceability to institutions like NIST .

Advanced Research Questions

Q. How can contradictions in synthetic yields (e.g., 66% vs. 95% in sequential steps) be systematically analyzed?

Yield discrepancies often arise from:

- Side reactions : Nitro-group reduction intermediates may form undesired by-products (e.g., hydroxylamines).

- Purification losses : Solubility differences during recrystallization or column chromatography.

- Mechanistic bottlenecks : Incomplete nitro-group activation during reduction (e.g., using hydrazine/FeCl). Mitigate via kinetic studies (e.g., in situ monitoring via UV-Vis) .

Q. What methodologies are recommended for studying the compound’s stability under oxidative or photolytic conditions?

- Photooxidation : Expose to UV light (254–365 nm) in controlled atmospheres (O/N) and monitor degradation via LC-MS.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset temperature).

- Accelerated Aging : Store at elevated temperatures (40–60°C) and analyze temporal changes in purity .

Q. How can functional group transformations (e.g., nitro-to-amine reduction) be optimized for selectivity?

Compare catalytic hydrogenation (H/Pd-C) vs. chemical reduction (hydrazine/FeCl):

- Catalytic Hydrogenation : Higher selectivity but requires strict control of H pressure.

- Chemical Reduction : Faster and scalable but may generate hydrazo intermediates. Use -labeling to track reaction pathways .

Q. What crystallographic challenges arise when determining the crystal structure of this compound?

- Disorder : Methoxy and nitro groups may exhibit positional disorder. Refine using SHELXL with restraints.

- Twinning : Address via TWIN/BASF commands in SHELX.

- Data Collection : High-resolution synchrotron data (≤0.8 Å) improves electron density maps for nitro-group orientation analysis .

Q. How can thermodynamic data (e.g., enthalpy of sublimation) inform process design for large-scale synthesis?

NIST-reported values guide sublimation purification protocols. For example, high suggests energy-intensive sublimation, favoring solvent-based crystallization for industrial scale-up .

Q. Methodological Notes

Properties

IUPAC Name |

1,2,3-trimethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXMMBPRQGKMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285951 | |

| Record name | 1,2,3-Trimethoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-90-0 | |

| Record name | NSC43302 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Trimethoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2,3-trimethoxy-5-nitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.